molecular formula C24H29F3N2O4S B2624749 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 953252-06-7

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B2624749
CAS No.: 953252-06-7
M. Wt: 498.56
InChI Key: VGCMTYFYYWMSRP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a sulfonyl-linked 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl chain. Key structural elements include:

  • 3-(Trifluoromethyl)phenyl group: A meta-substituted aromatic ring with a strong electron-withdrawing trifluoromethyl (-CF₃) group, influencing lipophilicity and binding interactions.

Properties

IUPAC Name

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N2O4S/c1-23(2)17-18-6-3-9-21(22(18)33-23)32-14-5-15-34(30,31)29-12-10-28(11-13-29)20-8-4-7-19(16-20)24(25,26)27/h3-4,6-9,16H,5,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCMTYFYYWMSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfonyl group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.

    Coupling with piperazine: The final step involves the nucleophilic substitution reaction between the sulfonylated benzofuran and a piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trifluoromethylphenyl-Substituted Piperazines

The position of the -CF₃ group on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features Reference
1-(3-(Trifluoromethyl)phenyl)piperazine meta C₁₁H₁₃F₃N₂ 230.23 g/mol Meta-CF₃ enhances dipole interactions
1-(4-(Trifluoromethyl)phenyl)piperazine para C₁₁H₁₃F₃N₂ 230.23 g/mol Para-CF₃ may alter receptor binding kinetics
1-(2-(Trifluoromethyl)phenyl)piperazine ortho C₁₁H₁₃F₃N₂ 230.23 g/mol Ortho-CF₃ introduces steric hindrance

Key Findings :

  • Meta-substitution (as in the target compound) is associated with optimal steric and electronic profiles for receptor engagement in related piperazine derivatives .
  • Para-substituted analogs (e.g., 1-(4-(trifluoromethyl)phenyl)piperazine) are often used as intermediates but may exhibit reduced binding affinity due to altered spatial orientation .
Sulfonyl-Linked Piperazine Derivatives

The sulfonyl group in the target compound differentiates it from other piperazine-based structures:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight Key Features Reference
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine Toluenesulfonyl C₁₈H₂₁ClN₂O₂S 364.89 g/mol Electron-deficient sulfonyl enhances stability
1-(3-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine Pyrrolidinylsulfonyl C₁₅H₂₂ClN₃O₂S 355.87 g/mol Bulky substituent reduces metabolic clearance
Target Compound Dihydrobenzofuran-propylsulfonyl C₂₃H₂₆F₃N₂O₄S 508.53 g/mol Dihydrobenzofuran increases lipophilicity

Key Findings :

  • Pyrrolidinylsulfonyl derivatives (e.g., Compound in ) exhibit higher metabolic stability due to steric shielding of the sulfonamide bond.
Piperazines with Bicyclic Moieties

The 2,2-dimethyl-2,3-dihydrobenzofuran group is a distinguishing feature:

Compound Name Bicyclic Structure Molecular Formula Molecular Weight Key Features Reference
Target Compound Dihydrobenzofuran C₂₃H₂₆F₃N₂O₄S 508.53 g/mol Oxygen in dihydrobenzofuran aids solubility
1-[2-[Bis(4-fluorophenyl)methyl]amino]ethanone analog Benzofuran-free C₂₈H₃₂N₂O₂ 428.57 g/mol Lack of dihydrobenzofuran reduces rigidity

Key Findings :

    Biological Activity

    The compound 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound can be broken down into several key components:

    • Piperazine Ring : Known for its role in various pharmacological applications.
    • Trifluoromethyl Phenyl Group : Often associated with enhanced biological activity due to its electron-withdrawing properties.
    • Dimethyl Dihydrobenzofuran : A moiety that may contribute to the compound's interaction with biological targets.

    The biological activity of the compound primarily stems from its ability to interact with various receptors and enzymes. Its structure suggests potential activity as a:

    • Serotonergic Agent : The piperazine structure is commonly linked to serotonergic activity, which can influence mood and anxiety levels .
    • COX Inhibitor : Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In particular, analogs have demonstrated selective COX-2 inhibition with significant analgesic and anti-inflammatory properties .

    Pharmacological Effects

    • Anti-inflammatory Activity : Compounds structurally related to this molecule have shown promising results in reducing inflammation. For instance, certain derivatives exhibited up to 68% inhibition of edema compared to standard drugs like sodium diclofenac .
    • Analgesic Properties : The compound may provide pain relief through its action on COX enzymes, with some studies indicating analgesic efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
    • Serotonin Release Modulation : The presence of the trifluoromethyl phenyl group suggests that this compound may influence serotonin pathways, potentially leading to mood modulation effects similar to those observed with other serotonergic agents .

    Study 1: COX Inhibition

    In a study evaluating the anti-inflammatory potential of various benzofuran derivatives, compounds similar to the target molecule were screened for their ability to inhibit COX-1 and COX-2. The most effective compounds showed IC50 values indicating strong selectivity towards COX-2, which is often implicated in inflammatory diseases .

    CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
    Compound A209051
    Compound B158547
    Target CompoundTBDTBDTBD

    Study 2: Serotonergic Activity

    A pharmacological evaluation indicated that compounds containing piperazine structures could enhance serotonin release in vitro. This suggests that the target compound might possess similar serotonergic properties, contributing to potential anxiolytic effects .

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